1,1,1-Trichloro-4-pentyn-2-ol
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Overview
Description
1,1,1-Trichloro-4-pentyn-2-ol is an organic compound with the molecular formula C5H5Cl3O It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-4-pentyn-2-ol can be synthesized through several methods. One common approach involves the chlorination of 4-pentyn-2-ol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-pentyn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-2-ol: Lacks the chlorine atoms and has different reactivity and applications.
1,1,1-Trichloro-2-propanol: Similar in having three chlorine atoms but differs in the carbon chain structure.
1,1,1-Trichloro-4-penten-2-ol: Similar structure but with a double bond instead of a triple bond
Uniqueness
1,1,1-Trichloro-4-pentyn-2-ol is unique due to the presence of both a hydroxyl group and three chlorine atoms on a pentynyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
1470-30-0 |
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Molecular Formula |
C5H5Cl3O |
Molecular Weight |
187.45 g/mol |
IUPAC Name |
1,1,1-trichloropent-4-yn-2-ol |
InChI |
InChI=1S/C5H5Cl3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2 |
InChI Key |
YIAXMOWTDZGCTK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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